molecular formula C8H16O4 B14421781 Acetic acid;(2-methyloxolan-2-yl)methanol CAS No. 80114-09-6

Acetic acid;(2-methyloxolan-2-yl)methanol

Cat. No.: B14421781
CAS No.: 80114-09-6
M. Wt: 176.21 g/mol
InChI Key: KJJFTYGUNIRDHZ-UHFFFAOYSA-N
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Description

Acetic acid;(2-methyloxolan-2-yl)methanol is a compound that combines the properties of acetic acid and a derivative of oxolane Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2-methyloxolan-2-yl)methanol part of the compound is derived from oxolane, a five-membered ring ether, with a methyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-methyloxolan-2-yl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (2-methyloxolan-2-yl)methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Another method involves the transesterification of an ester derivative of acetic acid with (2-methyloxolan-2-yl)methanol. This process also requires a catalyst, often a strong acid or base, and is carried out at elevated temperatures to facilitate the exchange of ester groups.

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methanol in the presence of a catalyst, such as rhodium or iridium complexes. This method, known as the Monsanto process, is widely used for the large-scale production of acetic acid and its derivatives. The reaction conditions typically include high pressure and temperature to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2-methyloxolan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the (2-methyloxolan-2-yl)methanol moiety can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The carboxylic acid group in acetic acid can be reduced to form an alcohol, such as ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with a halide.

Major Products

    Oxidation: Aldehydes or ketones, depending on the specific reaction conditions.

    Reduction: Alcohols, such as ethanol.

    Substitution: Halides, such as alkyl chlorides or bromides.

Scientific Research Applications

Acetic acid;(2-methyloxolan-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and ethers.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esterification and transesterification.

    Industry: Used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;(2-methyloxolan-2-yl)methanol involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of acetic acid to form an ester linkage. In biological systems, it may interact with enzymes that catalyze esterification and transesterification reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyloxolan-3-yl)acetic acid: Similar structure but with the hydroxyl group on the third carbon of the oxolane ring.

    2-(2-methyltetrahydrofuran-2-yl)acetic acid: Another derivative of oxolane with a similar functional group arrangement.

Uniqueness

Acetic acid;(2-methyloxolan-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both acetic acid and (2-methyloxolan-2-yl)methanol moieties allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

80114-09-6

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;(2-methyloxolan-2-yl)methanol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-6(5-7)3-2-4-8-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

KJJFTYGUNIRDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(CCCO1)CO

Origin of Product

United States

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